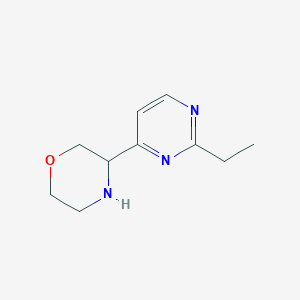
2-(2,2,2-Trifluoroethoxy)cyclohex-1-ene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,2-Trifluoroethoxy)cyclohex-1-ene-1-carbaldehyde is a chemical compound with the molecular formula C9H11F3O2 and a molecular weight of 208.18 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a cyclohexene ring, which also contains an aldehyde functional group. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-(2,2,2-Trifluoroethoxy)cyclohex-1-ene-1-carbaldehyde involves several steps. One common method includes the reaction of cyclohexene with trifluoroethanol in the presence of a strong acid catalyst to form the trifluoroethoxycyclohexene intermediate. This intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to introduce the aldehyde group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
2-(2,2,2-Trifluoroethoxy)cyclohex-1-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
2-(2,2,2-Trifluoroethoxy)cyclohex-1-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into its potential therapeutic applications, including its role as an intermediate in the synthesis of drug candidates, is ongoing.
Wirkmechanismus
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)cyclohex-1-ene-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function .
Vergleich Mit ähnlichen Verbindungen
2-(2,2,2-Trifluoroethoxy)cyclohex-1-ene-1-carbaldehyde can be compared with similar compounds such as:
1-Cyclohexene-1-carboxaldehyde: This compound lacks the trifluoroethoxy group, making it less lipophilic and potentially less reactive in certain biological contexts.
2,6,6-Trimethylcyclohex-2-ene-1-carbaldehyde: This compound has a different substitution pattern on the cyclohexene ring, leading to different chemical and biological properties.
Bis(2,2,2-trifluoroethoxy)methane: This compound contains two trifluoroethoxy groups but lacks the cyclohexene ring and aldehyde group, resulting in different reactivity and applications.
Eigenschaften
Molekularformel |
C9H11F3O2 |
|---|---|
Molekulargewicht |
208.18 g/mol |
IUPAC-Name |
2-(2,2,2-trifluoroethoxy)cyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h5H,1-4,6H2 |
InChI-Schlüssel |
DOQGMUFSYWJSQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(C1)C=O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(1h-Imidazol-4-yl)ethyl]piperazine](/img/structure/B13188212.png)

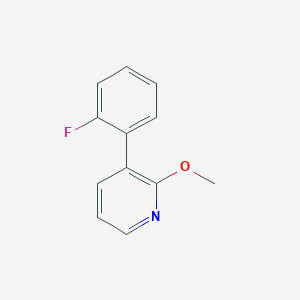
![2-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13188226.png)
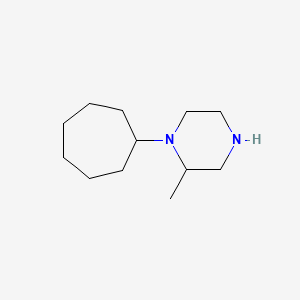
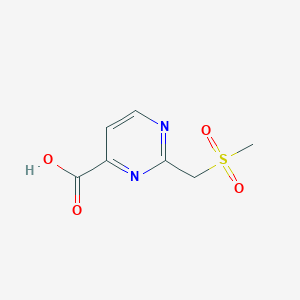
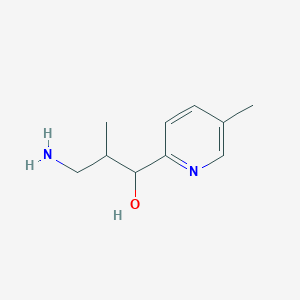


![2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan](/img/structure/B13188278.png)
![5-({[(benzyloxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13188295.png)
![6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13188302.png)
![5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13188303.png)
